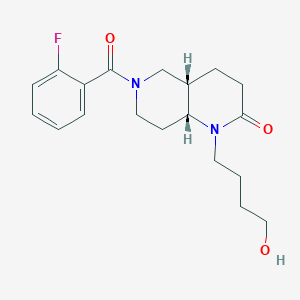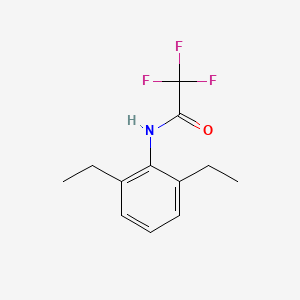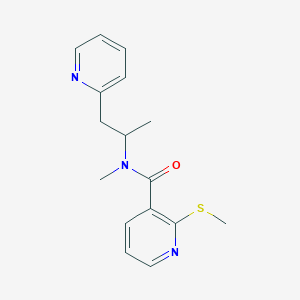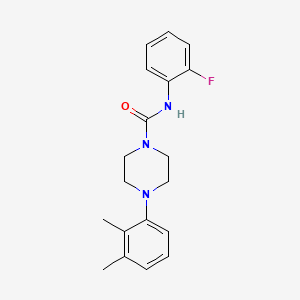![molecular formula C18H19NO3 B5314597 N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)
N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide, commonly known as AMA or AMA0256, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMA is a small molecule inhibitor of the calcium-activated chloride channel TMEM16A, which is involved in various physiological processes such as smooth muscle contraction, neuronal excitability, and fluid secretion.
Wirkmechanismus
The mechanism of action of AMA involves the inhibition of TMEM16A channels, which are calcium-activated chloride channels that play a crucial role in various physiological processes. TMEM16A channels are highly expressed in smooth muscle cells, neurons, and secretory epithelial cells, where they regulate cell excitability and secretion. AMA binds to the intracellular side of TMEM16A channels and blocks chloride ion flux, leading to the inhibition of smooth muscle contraction, neuronal excitability, and fluid secretion.
Biochemical and Physiological Effects:
AMA has been shown to have various biochemical and physiological effects in different cell types and tissues. In smooth muscle cells, AMA inhibits calcium-dependent chloride currents and reduces the contractile response to various agonists. In neurons, AMA reduces the excitability of dorsal root ganglion neurons and inhibits the release of neurotransmitters such as glutamate and substance P. In secretory epithelial cells, AMA reduces the secretion of mucus and fluid by inhibiting TMEM16A channels.
Vorteile Und Einschränkungen Für Laborexperimente
AMA has several advantages for lab experiments, including its high potency and selectivity for TMEM16A channels, its ability to inhibit both calcium-activated chloride currents and TMEM16A-mediated CFTR currents, and its potential therapeutic applications in various diseases. However, AMA also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on AMA, including the development of more potent and selective TMEM16A inhibitors, the optimization of AMA pharmacokinetics and pharmacodynamics, the investigation of AMA effects on other ion channels and transporters, the evaluation of AMA efficacy and safety in animal models and clinical trials, and the exploration of AMA potential therapeutic applications in other diseases such as gastrointestinal disorders and cancer.
Synthesemethoden
The synthesis of AMA involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-allyloxyaniline with 2-bromoacetophenone to obtain N-(3-allyloxyphenyl)-2-bromoacetamide. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield AMA. The overall yield of AMA synthesis is around 20-30%, and the purity of the final product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
AMA has been extensively studied for its potential therapeutic applications in various diseases such as asthma, cystic fibrosis, hypertension, and cancer. In asthma, AMA has been shown to inhibit airway smooth muscle contraction by blocking TMEM16A channels, which could be a potential target for the development of novel bronchodilators. In cystic fibrosis, AMA has been shown to increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which could be a potential therapeutic strategy to improve ion transport and reduce mucus viscosity. In hypertension, AMA has been shown to reduce blood pressure by inhibiting calcium-activated chloride channels in vascular smooth muscle cells. In cancer, AMA has been shown to inhibit the proliferation and migration of various cancer cells by targeting TMEM16A channels.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(3-prop-2-enoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-11-21-16-9-6-8-15(12-16)19-18(20)13-22-17-10-5-4-7-14(17)2/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJBICLXPQIIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B5314524.png)
![8-[(6-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5314531.png)



![4-(4-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5314542.png)
![2-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5314552.png)
![N-(2-methoxy-1-methylethyl)-1-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidine-4-carboxamide](/img/structure/B5314566.png)
![5-cyano-2-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5314574.png)

![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)

![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)